Home > Products > Screening Compounds P51530 > (1-Methyl-piperidin-4-yl)-urea
(1-Methyl-piperidin-4-yl)-urea -

(1-Methyl-piperidin-4-yl)-urea

Catalog Number: EVT-8793473
CAS Number:
Molecular Formula: C7H15N3O
Molecular Weight: 157.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1-Methyl-piperidin-4-yl)-urea is a synthetic organic compound belonging to the class of urea derivatives. This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and is linked through a urea moiety. The compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

Source

The compound can be synthesized through several methods involving the reaction of piperidine derivatives with isocyanates or carbamoyl chlorides. It has been studied for its interactions with biological systems, leading to interest in its pharmacological properties.

Classification

(1-Methyl-piperidin-4-yl)-urea is classified as:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea, piperidine
  • Chemical Family: Organic compounds
Synthesis Analysis

Methods

The synthesis of (1-Methyl-piperidin-4-yl)-urea typically involves the following steps:

  1. Formation of Piperidinyl Intermediate: A suitable piperidine derivative, such as 1-methylpiperidin-4-one, is reacted with an appropriate reagent to form an intermediate.
  2. Coupling with Isocyanate: The intermediate is then reacted with an isocyanate under controlled conditions to yield the desired urea derivative.

Technical Details

The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to enhance yield and purity. For example, using dichloromethane as a solvent and maintaining low temperatures during the reaction can improve outcomes significantly .

Molecular Structure Analysis

Structure

The molecular structure of (1-Methyl-piperidin-4-yl)-urea includes:

  • A piperidine ring with a methyl substituent at the nitrogen.
  • A urea functional group connecting to another organic moiety.

Data

The molecular formula for (1-Methyl-piperidin-4-yl)-urea is C7H14N2OC_7H_{14}N_2O, with a molecular weight of approximately 142.20 g/mol. The structure can be represented as follows:

H2NC(=O)N(C5H10N)C6H5\text{H}_2N-C(=O)-N(\text{C}_5\text{H}_{10}\text{N})-\text{C}_6\text{H}_5

where C5H10NC_5H_{10}N represents the piperidine component.

Chemical Reactions Analysis

Reactions

(1-Methyl-piperidin-4-yl)-urea can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.
  2. Reduction: It can participate in reduction reactions using agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Functional groups on the phenyl or piperidinyl rings may be replaced through nucleophilic substitution reactions.

Technical Details

The choice of reagents and conditions significantly influences the nature of the products formed. For instance, using different solvents or catalysts can lead to variations in yield and selectivity .

Mechanism of Action

Process

The mechanism of action for (1-Methyl-piperidin-4-yl)-urea involves its interaction with biological targets, which may include enzymes or receptors involved in various physiological processes. The specific binding affinity and activity depend on the structural characteristics of the compound.

Data

Studies have shown that compounds containing the 1-methylpiperidin-4-yl group exhibit significant biological activity against cancer cell lines, indicating potential therapeutic applications . The exact mechanism often involves modulation of signaling pathways relevant to cell proliferation and survival.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting points vary based on purity but typically range around 150–160 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dichloromethane and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant Data or Analyses

Spectroscopic methods such as NMR and mass spectrometry are commonly used for characterization:

  • NMR Data: Provides insights into molecular structure and purity.
  • Mass Spectrometry: Helps confirm molecular weight and structural integrity .
Applications

(1-Methyl-piperidin-4-yl)-urea has several scientific uses:

  1. Pharmaceutical Development: Investigated for its potential as an anticancer agent due to its activity against various cell lines.
  2. Chemical Research: Utilized in studies exploring new synthetic pathways for urea derivatives.
  3. Biological Studies: Serves as a tool compound in understanding biological mechanisms related to piperidine-containing drugs.

This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its relevance in ongoing research efforts aimed at developing new therapeutic agents.

Introduction to (1-Methyl-piperidin-4-yl)-urea in Medicinal Chemistry

Historical Context of Urea Derivatives in Drug Discovery

The urea functional group (–N–(C=O)–N–) represents one of organic chemistry’s oldest and most versatile pharmacophores, with roots tracing back to Friedrich Wöhler’s seminal 1828 synthesis of urea from inorganic ammonium cyanate. This discovery challenged vitalism and established organic chemistry as a scientific discipline [1]. By the mid-20th century, medicinal chemists recognized urea’s unique capacity to form multiple stable hydrogen bonds with biological targets, driving its incorporation into therapeutic agents. Early milestones included the antitrypanosomal agent suramin (1920) and the antidiabetic drug glibenclamide (1969), both leveraging urea’s hydrogen-bonding proficiency for target engagement [1].

The late 20th century witnessed systematic exploitation of urea derivatives to optimize drug potency, selectivity, and pharmacokinetic properties. Modern drug discovery employs urea functionalities across diverse therapeutic areas—including oncology, infectious diseases, metabolic disorders, and central nervous system (CNS) conditions—validating its enduring chemical value [1]. The structural hybrid "(1-methyl-piperidin-4-yl)-urea" epitomizes this evolution, merging urea’s recognition capabilities with piperidine’s favorable pharmacokinetic properties. Contemporary derivatives like 1-(4-ethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea (EVT-5399392) illustrate the scaffold’s ongoing relevance in targeted molecular design [9].

Table 1: Evolution of Urea Derivatives in Drug Discovery

Time PeriodKey CompoundTherapeutic ApplicationStructural Significance
1828Urea (Wöhler synthesis)N/AFirst organic compound synthesized from inorganic precursors
1920SuraminAntitrypanosomal agentEarly demonstration of urea’s biological activity
1969GlibenclamideType II diabetesUrea as hydrogen-bonding anchor for sulfonylurea receptor
21st Century(1-Methyl-piperidin-4-yl)-urea hybridsMultiple therapeutic areasIntegration with saturated N-heterocycles for enhanced properties

Structural Significance of the Piperidine-Urea Hybrid Scaffold

The (1-methyl-piperidin-4-yl)-urea scaffold integrates two privileged structural motifs: the planar, hydrogen-bonding urea group and the three-dimensional, basic piperidine ring. This combination creates a versatile pharmacophore with tailored physicochemical and conformational properties essential for modern drug design:

  • Hydrogen Bonding Proficiency: The urea moiety acts as a dual hydrogen-bond donor and acceptor, enabling bidentate interactions with biological targets. This capability facilitates high-affinity binding to enzyme active sites and protein surfaces. The –NH groups serve as strong donors (ΔpKa = 8–10), while the carbonyl oxygen functions as a potent acceptor (electrostatic potential: −50 kcal/mol), collectively enhancing target affinity and specificity [1].

  • Conformational Restriction: Piperidine’s chair conformation reduces rotational freedom around the C4–N(urea) bond, pre-organizing the molecule for target binding. N-methylation further modulates conformational flexibility by eliminating a hydrogen-bond donor site while enhancing membrane permeability through reduced desolvation energy. For (1-methyl-piperidin-4-yl)-urea derivatives, NMR and crystallographic studies reveal a preference for trans,trans conformations that optimize hydrogen-bond networks while minimizing steric clashes [1].

  • Physicochemical Optimization: Piperidine’s aliphatic nitrogen (pKa ≈ 10.5) provides moderate basicity, enhancing water solubility through salt formation in physiological environments. Urea’s polarity counterbalances piperidine’s lipophilicity, typically yielding calculated logP values of 1–3 for these hybrids—within optimal range for passive cellular permeability. This balance enables CNS penetration when required while maintaining sufficient solubility for oral bioavailability [6].

Table 2: Hydrogen Bonding Parameters of Urea vs. Piperidine-Urea Hybrids

ParameterUrea Alone(1-Methyl-piperidin-4-yl)-urea HybridBiological Implication
H-Bond Donors22Maintains strong target interactions
H-Bond Acceptors12 (carbonyl + piperidine N)Enhanced recognition versatility
Calculated logP−1.0 to 0.51.0–3.0Improved membrane permeability
Topological Polar Surface Area (Ų)70–7545–55Balanced solubility/permeability
Conformational FlexibilityHighModerate (piperidine restriction)Enhanced binding entropy

The scaffold’s stereoelectronic properties can be further tuned through N-acylation (piperidine nitrogen) or aryl substitution (urea nitrogen), enabling precise optimization for specific target classes. For example, 1-acylpiperidin-4-yl ureas demonstrate enhanced metabolic stability over alkyl-substituted analogs by protecting against oxidative N-dealkylation [2].

Therapeutic Relevance in Modern Pharmacology

(1-Methyl-piperidin-4-yl)-urea derivatives exhibit broad therapeutic relevance across neurological, inflammatory, metabolic, and oncological domains. Their versatility stems from the scaffold’s ability to engage diverse target classes through complementary electrostatic and hydrophobic interactions:

  • Neuropsychiatric Agents: Inverse agonists incorporating this scaffold demonstrate exceptional selectivity for serotonin 5-hydroxytryptamine (5-HT) receptors over dopaminergic targets, enabling antipsychotic efficacy without motor side effects. LPM6690061 (1-((5-fluoropyridin-2-yl)methyl)-1-(1-methylpiperidin-4-yl)-3-(4-(2,2,2-trifluoroethoxy)benzyl)urea) exemplifies this application, showing 50-fold greater potency than pimavanserin at human 5-HT₂A receptors (Kᵢ = 0.15 nM) while minimizing activity at 5-HT₂B/2C subtypes. This selectivity profile translates to robust efficacy in Parkinson’s disease psychosis models without exacerbating motor dysfunction [7].

  • Anti-Inflammatory Therapeutics: The scaffold serves as the pharmacophoric core in soluble epoxide hydrolase (sEH) inhibitors, which ameliorate inflammation by stabilizing anti-inflammatory epoxyeicosatrienoic acids. Compound 52 (1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) demonstrates 7-fold greater enzyme inhibition (IC₅₀ = 0.4 nM) and 65-fold higher plasma exposure than adamantane-based predecessors. In carrageenan-induced inflammatory pain models, it reduces hyperalgesia with 1000-fold greater potency than morphine, validating the piperidine-urea motif’s advantage over traditional aliphatic substituents [2].

  • Chemokine Receptor Modulation: 1-Aryl-3-piperidin-4-yl-urea derivatives potently antagonize C-X-C motif chemokine receptor 3 (CXCR3), a GPCR implicated in autoimmune disorders. Systematic structure-activity relationship (SAR) optimization yielded compound 9t (IC₅₀ = 16 nM in GTPγS functional assays) through strategic aryl substitution. The scaffold’s conformational flexibility enables optimal engagement with CXCR3’s transmembrane allosteric pocket, disrupting receptor activation and downstream inflammatory signaling [5].

  • Metabolic Disorders: Derivatives like the melanin-concentrating hormone receptor 1 (MCH-R1) antagonists leverage the scaffold to minimize human ether-à-go-go-related gene (hERG) potassium channel affinity—a common cause of cardiotoxicity in CNS drugs. By replacing amide-based scaffolds with piperidin-4-yl ureas, researchers achieved >100-fold selectivity for MCH-R1 over hERG, addressing a critical safety liability while maintaining anti-obesity efficacy [3].

Table 3: Therapeutic Applications of (1-Methyl-piperidin-4-yl)-urea Derivatives

Therapeutic AreaMolecular TargetRepresentative AgentKey Pharmacological Attribute
Neuropsychiatry5-HT₂A receptorLPM6690061Kᵢ = 0.15 nM; >50-fold selectivity over 5-HT₂C
InflammationSoluble epoxide hydrolaseCompound 52IC₅₀ = 0.4 nM; 65-fold higher Cmax vs. adamantyl ureas
AutoimmunityCXCR3 chemokine receptorCompound 9tIC₅₀ = 16 nM (GTPγS assay)
ObesityMCH-R1 receptorUndisclosed lead>100-fold selectivity over hERG channel
OncologyHSP70 chaperoneCompound 4eIC₅₀ = 0.7 µM (breast cancer cells)

The scaffold’s continued evolution includes exploration in oncology (HSP70 inhibitors), antiviral therapy (influenza polymerase inhibitors), and antibacterial applications (peptide deformylase inhibitors). Its synthetic accessibility enables rapid analog generation via established urea coupling methodologies between 4-aminopiperidine derivatives and aryl isocyanates/carbamates, facilitating structure-activity relationship studies across these diverse target classes [5] [6].

Properties

Product Name

(1-Methyl-piperidin-4-yl)-urea

IUPAC Name

(1-methylpiperidin-4-yl)urea

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11)

InChI Key

XTVYLDJATAIOKY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.